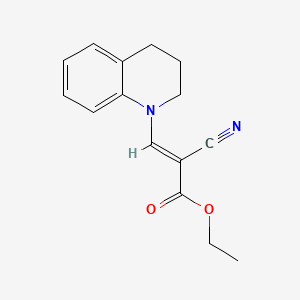

Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate

Description

Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate is a synthetic acrylate derivative characterized by a cyano group at the C2 position and a 3,4-dihydroquinoline moiety at the C3 position of the acrylate backbone. This compound is primarily utilized in pharmacological research, particularly in the development of ligands targeting opioid receptors, as evidenced by its structural role in synthesizing μ-opioid receptor (MOR) modulators . Its synthesis involves multi-step organic reactions, including Boc-group deprotection under acidic conditions (e.g., 3 N HCl) and purification via semipreparative HPLC, yielding a final product as a trifluoroacetic acid (TFA) salt .

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(3,4-dihydro-2H-quinolin-1-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-15(18)13(10-16)11-17-9-5-7-12-6-3-4-8-14(12)17/h3-4,6,8,11H,2,5,7,9H2,1H3/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQPOEPVLMKPHG-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN1CCCC2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N1CCCC2=CC=CC=C21)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6687-86-1 | |

| Record name | 1(2H)-Quinolineacrylic acid, 3,4-dihydro-alpha-cyano-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006687861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CYANO-3-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ACRYLIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate typically involves a multi-step process:

Formation of 3,4-dihydroquinoline: This can be achieved through the reduction of quinoline using a suitable reducing agent such as sodium borohydride.

Alkylation: The 3,4-dihydroquinoline is then alkylated with ethyl cyanoacetate in the presence of a base like sodium ethoxide.

Cyclization: The resulting intermediate undergoes cyclization to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted cyano derivatives.

Scientific Research Applications

Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of adhesives and sealants due to its strong bonding properties.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways Involved: It can modulate biochemical pathways related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Ethyl 3-(dimethylamino)-2-(4-cyano-1H-1,2,3-triazol-1-yl)acrylate

This compound shares the ethyl acrylate backbone but differs in substituents: a dimethylamino group at C3 and a 4-cyano-triazole group at C2.

(±)-Methyl (3R,4S)-3-cyano-1-methyl-4-(3-pyridyl)pyrrolidine-3-carboxylate

A pyrrolidine-based acrylate with a cyano group and pyridyl substituent. Its synthesis achieved a higher yield (72%) compared to the target compound (41.1%), highlighting synthetic challenges associated with dihydroquinoline incorporation .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

A natural acrylate derivative with dihydroxyphenyl substituents. While structurally simpler, its applications diverge into cosmetics, food additives, and antioxidant research. The absence of a cyano or nitrogen heterocycle reduces its utility in targeted drug design but enhances biocompatibility for dietary supplements .

Patent-Derived Analogues

4-(3,4-Dihydroquinolin-1(2H)-yl)-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carboxylic Acid Ethyl Ester

This quinoline-based derivative incorporates nitro and tetrahydrofuran-oxy groups.

6-Amino-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)quinoline-3-carbonitrile

Features a trifluoromethyl group on the dihydroquinoline core, increasing lipophilicity and metabolic stability. The amino group at C6 may enhance solubility, offering advantages in pharmacokinetics over the target compound .

Comparative Data Table

Research Findings and Key Insights

- Synthetic Challenges: The target compound’s lower yield (41.1% ) compared to pyrrolidine analogues (72% ) underscores the complexity of introducing dihydroquinoline moieties.

- Biological Relevance: The dihydroquinoline core in the target compound and its patent analogues is critical for interactions with opioid receptors, while triazole or pyridyl substituents in others may target different biological pathways.

- Physicochemical Properties : Trifluoromethyl groups (as in ) enhance lipophilicity, whereas nitro groups () increase electrophilicity, impacting solubility and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.